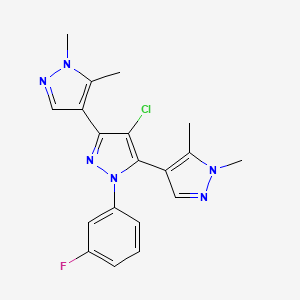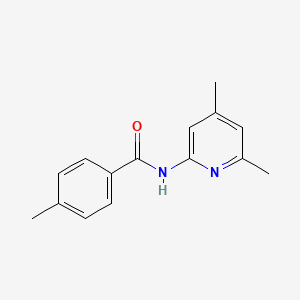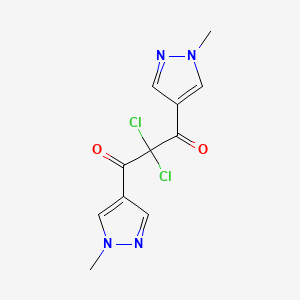![molecular formula C28H28N6O B10892871 N-benzyl-1,3-dimethyl-N-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10892871.png)
N-benzyl-1,3-dimethyl-N-phenyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-BENZYL-1,3-DIMETHYL-N~4~-PHENYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-BENZYL-1,3-DIMETHYL-N~4~-PHENYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, such as palladium, and specific reagents to facilitate the formation of the desired bonds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N~4~-BENZYL-1,3-DIMETHYL-N~4~-PHENYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
N~4~-BENZYL-1,3-DIMETHYL-N~4~-PHENYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-BENZYL-1,3-DIMETHYL-N~4~-PHENYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways . The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Indole derivatives: These compounds share structural similarities with pyrazolopyridines and exhibit comparable biological activities.
Imidazole derivatives: Another class of heterocyclic compounds with similar chemical properties and applications.
Uniqueness
N~4~-BENZYL-1,3-DIMETHYL-N~4~-PHENYL-6-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific combination of substituents and the fused pyrazole-pyridine ring system.
Properties
Molecular Formula |
C28H28N6O |
|---|---|
Molecular Weight |
464.6 g/mol |
IUPAC Name |
N-benzyl-1,3-dimethyl-N-phenyl-6-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C28H28N6O/c1-18-25(20(3)32(4)30-18)24-16-23(26-19(2)31-33(5)27(26)29-24)28(35)34(22-14-10-7-11-15-22)17-21-12-8-6-9-13-21/h6-16H,17H2,1-5H3 |
InChI Key |
IWMNMKAXSVEWQN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NC3=C(C(=NN3C)C)C(=C2)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]benzenesulfonamide](/img/structure/B10892793.png)
![[4-(2-Fluorophenyl)piperazin-1-yl][2-(2-methylphenyl)quinolin-4-yl]methanone](/img/structure/B10892796.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10892803.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(3-bromo-4,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B10892811.png)
![4-{4-[(2-Furylcarbonyl)oxy]phenoxy}phenyl 2-furoate](/img/structure/B10892815.png)
![4-{(1E)-2-cyano-3-[(3,5-dichlorophenyl)amino]-3-oxoprop-1-en-1-yl}phenyl 4-nitrobenzenesulfonate](/img/structure/B10892821.png)

![(4-{(Z)-[1-(2-cyanoethyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-ethoxyphenoxy)acetic acid](/img/structure/B10892832.png)

![(2E,5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B10892846.png)
![Methyl 4-cyano-5-{[(4-methoxyphenyl)carbonyl]amino}-3-methylthiophene-2-carboxylate](/img/structure/B10892860.png)
![3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-N-(4-chlorobenzyl)benzamide](/img/structure/B10892878.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylfuran-3-carboxamide](/img/structure/B10892901.png)
